Oleylamine hydrochloride
Overview
Description
Oleylamine, also known as cis-1-amino-9-octadecene, is a linear unsaturated primary amine with one double bond that makes it a liquid at 25 °C . It is widely used in nanomaterial and metal-halide perovskite synthesis . The hydrochloride form of Oleylamine is known as Oleylamine hydrochloride .
Synthesis Analysis
Oleylamine is used in the synthesis of various nanomaterials. It acts as a solvent, an electronic surface-passivating ligand, and a long-chain surfactant for stabilizing colloids over a wide temperature range . It has been used in the laboratory in the synthesis of nanoparticles .Molecular Structure Analysis
Oleylamine is a linear unsaturated primary amine with one double bond . The infrared, Raman, and NMR spectra of oleylamine and a common trans impurity present in literature reference IR spectra are presented .Chemical Reactions Analysis
Oleylamine reacts with carboxylic acid to form its carboxylate salt through an exothermic reaction . Its carboxylate salt can further condensate into amides through the loss of one water molecule .Physical And Chemical Properties Analysis
Oleylamine is a clear and colorless liquid . It is widely used in the synthesis of metal, semiconductor, and metal halide perovskite nanomaterials because liquid oleylamine can act as a solvent, an electronic surface-passivating ligand, and a long-chain surfactant for stabilizing colloids over a wide temperature range .Scientific Research Applications
1. Materials Synthesis
Oleylamine is extensively utilized in the synthesis of nanomaterials and metal-halide perovskites. The purification of oleylamine and its beneficial effects on materials synthesis, particularly in the formation of clear solutions with lead halides, have been documented. This process is significant in the development of advanced materials and offers insights into the interactions and properties of these materials (Baranov et al., 2019).
2. Nanoparticle Synthesis
Oleylamine plays a crucial role as a surfactant, solvent, and reducing agent in the synthesis of various metallic, metal-oxide, and semiconductor nanoparticles. Its ability to form complex compounds with metal ions leads to the creation of stable and dispersible nanoparticles, significantly impacting the field of nanoparticle technology (Mourdikoudis & Liz‐Marzán, 2013).
3. Surface Functionalization of Nanocrystals
Oleylamine is critical in the surface modification of inorganic nanocrystals (NCs) for broader applications, such as in biomedicine. By facilitating covalent linking with other molecules, oleylamine aids in transferring hydrophobic NCs into water, enhancing their functionalization and stability (Liu et al., 2017).
4. Biomedical Applications
In biomedical research, oleylamine has been utilized for synthesizing nanoparticles with potential uses in cancer treatment and imaging. For example, CoFe2O4 nanoparticles synthesized with oleylamine have shown enhanced magnetization and low cytotoxicity, making them suitable for biomedical applications (Georgiadou et al., 2014).
5. Solar Cell Applications
Oleylamine has been applied as a passivating layer for polycrystalline silicon solar cells, demonstrating an increase in efficiency. This usage highlights its potential in renewable energy technologies, although its stability remains a challenge (Shinde et al., 2016).
Mechanism of Action
Target of Action
Oleylamine hydrochloride is primarily used in the synthesis of nanomaterials, including metal , semiconductor , and metal halide perovskite nanomaterials. It acts as a solvent, an electronic surface-passivating ligand, and a long-chain surfactant for stabilizing colloids over a wide temperature range .
Mode of Action
This compound interacts with its targets by acting as a coordinating agent to stabilize the surface of the particles . It can also coordinate with metal ions, changing the form of the metal precursor and affecting the formation kinetics of nanoparticles during the synthesis .
Biochemical Pathways
It is known that oleylamine can form complexes with metal ions, such as gold (au), which can then be reduced to form au nanocrystals .
Pharmacokinetics
It is known that this compound can form clear solutions upon heating to 100°c , suggesting that it may have good solubility under certain conditions.
Result of Action
The primary result of this compound’s action is the formation of nanomaterials with controlled size and shape .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For example, heating mixtures of this compound and certain metal halides to 100°C can form clear solutions .
Safety and Hazards
Oleylamine hydrochloride should be handled with caution. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Oleylamine is widely used in nanomaterial and metal-halide perovskite synthesis . It has been used in the laboratory in the synthesis of nanoparticles . The influence of oleylamine concentration on the crystallography, morphology, surface chemistry, chemical bonding, and magnetic properties of solvothermal synthesized CoFe2O4 nanoparticles has been thoroughly investigated . The results establish that the surface-adsorbed surfactants during catalyst synthesis have an important effect on CO2 electrocatalytic reduction .
Properties
IUPAC Name |
(Z)-octadec-9-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKDVHMUUZHRY-KVVVOXFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893541 | |
Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41130-29-4 | |
Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41130-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041130294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecen-1-amine, hydrochloride (1:1), (9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oleylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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